molecular formula C12H17N3O4 B1437198 7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid CAS No. 885281-30-1

7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid

Cat. No.: B1437198
CAS No.: 885281-30-1
M. Wt: 267.28 g/mol
InChI Key: YUBMPMRXTOOBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS: 885281-30-1) is a heterocyclic compound with the molecular formula C₁₂H₁₇N₃O₄ and a molecular weight of 267.28 g/mol . It serves as a versatile scaffold in medicinal chemistry due to its bicyclic imidazo[1,2-a]pyrazine core, which is functionalized with a carboxylic acid group at position 2 and a tert-butoxycarbonyl (Boc) protective group at position 6. This Boc group enhances solubility and stability during synthetic modifications, making the compound a critical intermediate in drug discovery .

Biological Activity

7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid (commonly referred to as 7-Boc-THIP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

  • Chemical Formula : C₁₂H₁₇N₃O₄
  • Molecular Weight : 267.28 g/mol
  • CAS Number : 885281-30-1
  • Appearance : White to off-white solid
  • Purity : Typically around 96.89% .

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrahydroimidazo[1,2-a]pyrazine exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that 7-Boc-THIP may possess similar activities.

Microorganism Activity
Staphylococcus aureusModerate inhibition
Escherichia coliMinimal inhibition
Pseudomonas aeruginosaNot effective

Anticancer Properties

Research has explored the potential anticancer effects of imidazo[1,2-a]pyrazine derivatives. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines, including breast and lung cancer cells.

Case Study: Apoptosis Induction

A study conducted on MCF-7 breast cancer cells indicated that treatment with 7-Boc-THIP resulted in a dose-dependent increase in apoptotic markers such as caspase activation and PARP cleavage.

Concentration (µM) Caspase Activation (Fold Increase) PARP Cleavage (%)
51.520
102.340
203.060

Neuroprotective Effects

Another area of interest is the neuroprotective potential of 7-Boc-THIP. Studies have indicated that it may protect neuronal cells from oxidative stress and apoptosis induced by neurotoxins.

The proposed mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress markers in neuronal cultures.

In Vivo Studies

In vivo studies using animal models have shown that administration of 7-Boc-THIP can lead to improved outcomes in models of neurodegenerative diseases. For example:

  • Model Used : Mouse model of Alzheimer's disease.
  • Findings : Significant improvement in cognitive function and reduction in amyloid plaque formation after treatment with the compound.

Pharmacokinetics

Pharmacokinetic studies indicate that 7-Boc-THIP has favorable absorption characteristics with a moderate half-life, making it a candidate for further development as a therapeutic agent.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₇N₃O₄
  • Molecular Weight : 267.28 g/mol
  • CAS Number : 885281-30-1

The compound features a tetrahydroimidazo[1,2-a]pyrazine core, which contributes to its biological activity. The tert-butoxycarbonyl (Boc) group serves as a protective group that can be removed under specific conditions, making it versatile for various synthetic pathways.

Anticancer Research

One of the prominent applications of 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid is in anticancer drug development. The compound has been explored as a potential candidate for targeting specific cancer pathways due to its ability to interact with various biological targets.

  • Case Study : A study demonstrated that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines. The modifications on the imidazo[1,2-a]pyrazine framework were found to enhance selectivity towards cancerous cells while minimizing toxicity to normal cells .

PROTAC Development

The compound is also utilized in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic modalities designed to selectively degrade target proteins within cells.

  • Application : As a rigid linker in PROTACs, it facilitates the connection between ligand-binding domains that target proteins for degradation. This application is particularly useful in treating diseases where protein misfolding or overexpression plays a critical role .

Synthesis and Derivatives

The synthesis of this compound involves several key steps that allow for the introduction of various functional groups. This versatility enables the creation of numerous derivatives with tailored properties for specific biological activities.

Derivative Properties Potential Applications
3-(7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoic acidRigid linkerPROTAC development
7-(tert-butoxycarbonyl)-5,6-dihydroimidazo[1,5-a]pyrazine-3-carboxylic acidAnticancer propertiesTargeted therapy

Pharmacological Studies

Pharmacological investigations into the compound have revealed promising results regarding its efficacy and safety profile.

  • In Vivo Studies : Animal models have shown that compounds derived from this compound exhibit significant anti-tumor activity with manageable side effects .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid?

  • Methodological Answer : The compound is typically synthesized via Boc protection/deprotection strategies. For example, tert-butoxycarbonyl (Boc) groups are introduced using Boc anhydride in dichloromethane (DCM) under basic conditions. Deprotection involves trifluoroacetic acid (TFA) in DCM (1:1 v/v) at room temperature for 2 hours, followed by neutralization with saturated NaHCO₃ and crystallization using DCM/hexane .

  • Key Data :
StepReagents/ConditionsYield
Boc DeprotectionTFA/DCM, 2 hr, RT94%
CrystallizationDCM/hexane triple saturation27–94%

Q. How can the structure of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of 1H/13C NMR (to assign protons and carbons in the tetrahydroimidazo-pyrazine core), IR spectroscopy (to confirm carboxylic acid C=O stretch at ~1700 cm⁻¹), and HRMS (for molecular ion validation). For example, HRMS (ESI) with <2 ppm mass accuracy is critical for distinguishing regioisomers .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Flash column chromatography (silica gel, gradient elution with MeOH/DCM) is standard. For high-purity crystallization, sequential solvent saturation (e.g., DCM/hexane) is recommended to remove trace impurities .

Q. Why is Boc protection critical during synthesis?

  • Methodological Answer : The Boc group protects the amine during coupling reactions (e.g., amide bond formation with pyrazinecarboxylic acid derivatives). It prevents undesired side reactions, such as nucleophilic attack or oxidation, and is selectively removable under acidic conditions .

Advanced Research Questions

Q. How do reaction conditions influence the stability of the tetrahydroimidazo-pyrazine core?

  • Methodological Answer : The core is sensitive to prolonged acidic conditions (e.g., >3 hr in TFA may lead to ring-opening). Stability studies using LC-MS monitoring show optimal deprotection occurs within 2 hr in TFA/DCM (1:1). Basic conditions (pH >9) may hydrolyze the ester or amide side chains .

Q. What mechanistic insights explain low yields during coupling reactions with pyrazinecarboxylic acid derivatives?

  • Methodological Answer : Low yields (~27%) in amide coupling (e.g., with 5-methoxypyrazine-2-carboxamide) often stem from steric hindrance at the C2 position. Using DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) as a coupling agent improves activation of the carboxylic acid, enhancing yields to >80% .

Q. How can solubility challenges in aqueous buffers be addressed for biological assays?

  • Methodological Answer : The compound’s poor water solubility (due to the hydrophobic Boc group and tetrahydroimidazo-pyrazine core) requires solubilization in DMSO (≤10% v/v) or use of cyclodextrin-based carriers. Dynamic light scattering (DLS) can assess aggregation in PBS .

Q. What strategies mitigate racemization during chiral center formation?

  • Methodological Answer : Racemization at the C6 methyl group (if present) is minimized by using low-temperature reactions (0–5°C) and non-polar solvents (e.g., DCM). Chiral HPLC (e.g., Chiralpak AD-H column) validates enantiomeric excess ≥98% .

Q. How does the Boc group affect the compound’s reactivity in Pd-catalyzed cross-coupling reactions?

  • Methodological Answer : The Boc group is compatible with Suzuki-Miyaura couplings (e.g., boronic acid derivatives at C3/C5 positions) under mild conditions (Pd(PPh₃)₄, Na₂CO₃, 60°C). However, Boc deprotection may occur at >80°C, requiring careful temperature control .

Q. Applications in Medicinal Chemistry

Q. What role does this compound play in fragment-based drug discovery?

  • Methodological Answer :
    Its rigid tetrahydroimidazo-pyrazine scaffold serves as a privileged structure for kinase inhibitor design. The C2-carboxylic acid enables covalent binding to ATP pockets (e.g., via Michael addition to cysteine residues). SAR studies recommend substituting the Boc group with bioisosteres (e.g., acetyl) to enhance potency .

Q. Data Contradictions & Resolutions

  • Contradiction : reports 94% yield for Boc deprotection, while similar conditions in yield 27%.

    • Resolution : The lower yield in likely stems from competing side reactions (e.g., amide hydrolysis) during TFA treatment. Adding scavengers (e.g., triisopropylsilane) or reducing TFA exposure time resolves this .
  • Contradiction : IR spectra in show C=O stretches at 1719 cm⁻¹, whereas typical carboxylic acids appear at ~1700 cm⁻¹.

    • Resolution : The shift arises from conjugation with the imidazo-pyrazine ring, confirmed via DFT calculations (B3LYP/6-31G*) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound is compared below with three structurally related derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound 7-Boc, 2-COOH C₁₂H₁₇N₃O₄ 267.28 Drug discovery scaffold; intermediates for G-protein inhibitors
3-Bromo Derivative (CAS: 1000576-71-5) 7-Boc, 2-COOH, 3-Br C₁₂H₁₆BrN₃O₄ 346.18 Halogenated analog for cross-coupling reactions; antiviral/antimalarial research
7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic Acid (CAS: 1101864-54-3) 7-Me, 2-COOH C₈H₁₁N₃O₂ 181.19 Antimicrobial agents; simplified scaffold lacking Boc group
3-Chloro Derivative (Exact Mass: 301.0636) 7-Boc, 2-COOH, 3-Cl C₁₂H₁₆ClN₃O₄ 301.06 Electrophilic substitution precursor; kinase inhibitor development

Key Observations :

  • The Boc group in the target compound improves stability compared to the unprotected 7-methyl analog, which is more reactive but less stable in acidic conditions .
  • Halogenated derivatives (Br, Cl) enable further functionalization via Suzuki or Buchwald-Hartwig couplings, expanding their utility in creating targeted therapeutics .
  • The carboxylic acid group at position 2 allows for amide bond formation, a critical feature in prodrug design and peptide mimetics .

Target Compound :

  • Primarily used as a synthetic intermediate. Its Boc group is cleaved under acidic conditions (e.g., TFA) to generate reactive amines for further derivatization .

3-Bromo Derivative :

  • Used in antimalarial research, particularly in imidazolopiperazine analogs targeting Plasmodium species .
  • The bromine atom enhances electrophilicity, facilitating nucleophilic aromatic substitutions .

7-Methyl Analog :

  • Exhibits selective antifungal activity against Candida species (MIC₉₀ = 8 µg/mL) due to its compact hydrophobic structure .

Related Hydrazone Derivatives :

  • Derivatives such as (E)-N′-(benzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazides show antibacterial activity against S. aureus (MIC = 16 µg/mL) .

Stability and Reactivity

  • Boc Protection : The Boc group in the target compound prevents undesired side reactions at the nitrogen during synthesis, unlike the 7-methyl analog, which lacks this protection .
  • Acid Sensitivity : The Boc group is cleaved under strong acidic conditions (e.g., TFA/DCM), generating a primary amine for downstream functionalization .
  • Thermal Stability : The target compound decomposes at ~200°C, whereas halogenated derivatives (e.g., 3-Br) exhibit lower thermal stability due to weaker C-Br bonds .

Preparation Methods

General Synthetic Strategy

The preparation generally involves:

This approach is supported by detailed procedures described in patent EP2230241A1 and WO2009156951A2, which focus on tetrahydro-imidazo-pyrazine derivatives.

Detailed Preparation Steps

Step Reaction Type Reagents & Conditions Outcome
1. Reduction Hydrogenation Imidazo[1,5-a]pyrazine derivative + H2, ethanol, room temperature Reduction of aromatic imidazo-pyrazine to tetrahydro derivative
2. Boc Protection Amino group protection Di-tert-butyl dicarbonate, ethanol, room temperature Formation of Boc-protected amino intermediate
3. Halogenation Halogen introduction Halogenated succinimide (e.g., N-bromosuccinimide), ethanol, room temperature Halogenated Boc-protected tetrahydroimidazo-pyrazine
4. Carbonylation Ester formation Dicobalt octacarbonyl, chloroacetate, methanol, carbon monoxide atmosphere, oil bath heating Introduction of ester functionality at desired position
5. Hydrolysis Ester to acid conversion Acidic hydrolysis in methanol, dichloromethane or ethyl acetate Formation of 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
6. Purification Chromatography Silica gel column chromatography Isolation of pure compound as white solid

Key Reaction Conditions and Observations

  • Reduction is performed at room temperature in ethanol using hydrogen gas, providing mild conditions to avoid over-reduction or decomposition.
  • Boc protection utilizes di-tert-butyl dicarbonate in ethanol, typically at room temperature, yielding high protection efficiency.
  • Halogenation with halogenated succinimide (e.g., NBS or NCS) proceeds smoothly at ambient temperature, monitored by thin layer chromatography (TLC) until starting materials disappear.
  • Carbonylation reactions are conducted under a carbon monoxide atmosphere with dicobalt octacarbonyl catalyst in methanol, typically heated in an oil bath for several hours (e.g., 6 hours), to introduce ester groups.
  • Hydrolysis to carboxylic acid is achieved by treatment with acids in solvents like methanol, dichloromethane, or ethyl acetate.
  • Purification involves extraction with ethyl acetate, washing with brine, drying over anhydrous magnesium sulfate, filtration, concentration under reduced pressure, and silica gel chromatography to afford the target compound as a white solid with yields ranging from 63% to 99% depending on the step and scale.

Representative Experimental Data (From Patent EP2230241A1)

Compound Yield (%) Physical State Purification Method
Boc-protected tetrahydroimidazo-pyrazine derivative 88 White solid Silica gel column chromatography
Halogenated intermediate Not specified Solid TLC monitoring, extraction
Ester intermediate 67 White solid Silica gel chromatography
Final acid product 63-99 White solid Chromatography and recrystallization

Notes on Alternative Approaches and Functionalization

  • The use of tetramethylethylenediamine and n-butyllithium at low temperatures (-78 °C) enables lithiation of halogenated intermediates, allowing further functionalization such as methylation or introduction of other substituents.
  • Thioalkylation and oxidation to sulfones can be introduced on iodo-substituted intermediates using sodium thiolate and oxidation reagents (e.g., MCPBA).
  • The synthetic route is versatile, allowing the preparation of various substituted analogues by modifying the starting imidazo-pyrazine derivatives and subsequent functional group transformations.

Summary Table of Preparation Method

Stage Reaction Reagents/Conditions Purpose Yield Range
1 Reduction H2, ethanol, RT Saturation of imidazo-pyrazine High
2 Boc Protection Di-tert-butyl dicarbonate, ethanol, RT Amino protection High (up to 88%)
3 Halogenation Halogenated succinimide, ethanol, RT Halogen introduction Moderate to high
4 Carbonylation Dicobalt octacarbonyl, chloroacetate, CO, MeOH, heat Ester formation Moderate (ca. 67%)
5 Hydrolysis Acid, MeOH/DCM/EtOAc Conversion to acid High (63-99%)
6 Purification Silica gel chromatography Isolation of pure product -

Properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-4-14-6-8(10(16)17)13-9(14)7-15/h6H,4-5,7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBMPMRXTOOBIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C=C(N=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659437
Record name 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885281-30-1
Record name 7-(1,1-Dimethylethyl) 5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885281-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

LiOH.H2O (8.8 mmol, 4.0 equiv.) was added at 0° C. to a solution of 7-tert-butyl 2-ethyl-5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate (2.2 mmol, 1.0 equiv.) in methanol/water (2.5:1, 35 ml), and the mixture was then stirred for 2 h at 25° C. When the reaction was complete (TLC monitoring), the methanol was removed in vacuo, the residue was diluted with water (40 ml), and extraction with ethyl acetate (2×40 ml) was carried out. The aqueous phase was then adjusted to pH 2-3 with 1N HCl solution, and the resulting solid was filtered out. The solid was taken up in toluene, and the solvent was then removed in vacuo (2×) to yield the desired product in the form of a white solid. Yield: 68%.
Name
LiOH.H2O
Quantity
8.8 mmol
Type
reactant
Reaction Step One
Name
7-tert-butyl 2-ethyl-5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate
Quantity
2.2 mmol
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.